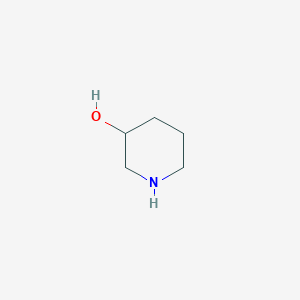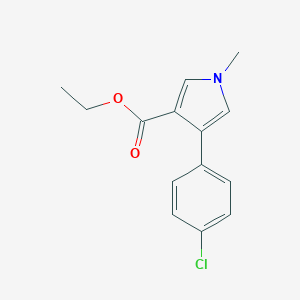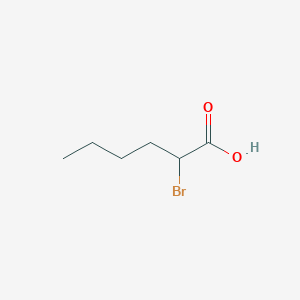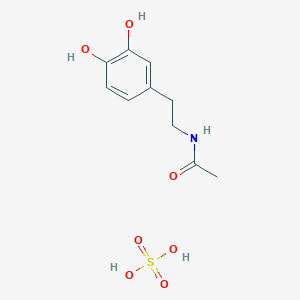
Butyl hexanoate
Descripción general
Descripción
Mecanismo De Acción
Target of Action
Butyl hexanoate, also known as butyl caproate, is an aliphatic ester . It is primarily used as a flavoring agent . The primary targets of this compound are the olfactory receptors in the human nose, which detect its fruity aroma .
Mode of Action
The mode of action of this compound is through its interaction with olfactory receptors. When inhaled, the compound binds to these receptors, triggering a signal transduction pathway that results in the perception of a fruity smell .
Biochemical Pathways
The biochemical pathways involved in the perception of smell are complex and involve a series of signal transduction events. When this compound binds to an olfactory receptor, it triggers a cascade of biochemical reactions that ultimately result in the generation of a nerve impulse. This impulse is then transmitted to the brain, where it is interpreted as a fruity smell .
Pharmacokinetics
The pharmacokinetics of this compound, like other volatile compounds, is largely determined by its volatility. Upon inhalation, it is rapidly absorbed through the mucous membranes in the nose and quickly reaches the olfactory receptors. Its bioavailability is therefore high. Due to its volatility, it is also rapidly eliminated from the body through exhalation .
Result of Action
The primary result of the action of this compound is the perception of a fruity smell. This makes it a valuable compound in the food and beverage industry, where it is used to enhance the flavor of various products .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its volatility and therefore its ability to reach the olfactory receptors can be affected by temperature and humidity. Furthermore, the presence of other volatile compounds can influence the perception of its smell, as they may compete for binding to the same olfactory receptors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Butyl hexanoate is typically synthesized through an esterification reaction, where hexanoic acid reacts with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction is as follows:
C6H12O2+C4H9OH→C10H20O2+H2O
This reaction is usually carried out under reflux conditions to ensure the removal of water, driving the reaction to completion .
Industrial Production Methods: In industrial settings, this compound can be produced using reactive extraction techniques. This method involves the use of deep eutectic solvents, which act as both solvents and catalysts, to enhance the esterification process. The optimal conditions for this method include a specific molar ratio of the components and controlled temperature and pressure .
Types of Reactions:
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions:
Acidic Hydrolysis: Requires a strong acid catalyst like hydrochloric acid and excess water.
Basic Hydrolysis (Saponification): Uses a strong base such as sodium hydroxide, resulting in the formation of a carboxylate salt and an alcohol.
Major Products:
Hydrolysis: Hexanoic acid and butanol.
Transesterification: Different esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
Butyl hexanoate has various applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Acts as an attractant for certain insects, making it useful in ecological studies.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Widely used as a flavoring agent in the food and beverage industry, and as a fragrance in cosmetics.
Comparación Con Compuestos Similares
Ethyl Hexanoate: Another ester with a fruity odor, used similarly in flavoring and fragrances.
Butyl Butanoate: Shares similar chemical properties and applications but differs in the length of the carbon chain.
Uniqueness: Butyl hexanoate is unique due to its specific combination of hexanoic acid and butanol, which gives it distinct physical and chemical properties, such as its specific fruity odor and its behavior in esterification and hydrolysis reactions .
Propiedades
IUPAC Name |
butyl hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-3-5-7-8-10(11)12-9-6-4-2/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRPDTXKGSIXMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060824 | |
| Record name | Hexanoic acid, butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless liquid with a pineapple odour | |
| Record name | Butyl hexanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040211 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Butyl hexanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/219/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
208.00 °C. @ 760.00 mm Hg | |
| Record name | Butyl hexanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040211 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
0.8623 | |
| Record name | Butyl hexanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/219/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
626-82-4 | |
| Record name | Butyl hexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl caprylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl hexanoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4022 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexanoic acid, butyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanoic acid, butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl hexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.968 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL HEXANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EBK588Q27T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Butyl hexanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040211 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-68.4 °C | |
| Record name | Butyl hexanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040211 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does butyl hexanoate influence insect behavior?
A1: this compound acts as a kairomone, a chemical signal that benefits the receiver (insect) at the expense of the emitter (plant). [, ] Research shows that this compound is a significant component of the volatile profile emitted by ripe apples, attracting various insects, including the apple maggot fly (Rhagoletis pomonella). [, ]
Q2: What is the mechanism behind this compound's attractiveness to insects?
A2: While the exact mechanism remains unclear, research suggests that this compound stimulates specific olfactory receptors on insect antennae. [, ] Studies using electroantennograms (EAG) have demonstrated that this compound elicits strong responses in the antennae of various insect species, indicating its detection and potential role in host plant recognition. [, ]
Q3: How is this compound utilized in pest control strategies?
A3: this compound serves as an effective attractant in traps designed for monitoring and controlling insect populations. [, , ] When combined with sticky traps or insecticidal agents, this compound lures effectively intercept and eliminate targeted insect pests, such as apple maggot flies, in agricultural settings. [, , ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C10H20O2, and its molecular weight is 172.27 g/mol.
Q5: How is this compound synthesized?
A5: this compound is typically synthesized through the esterification reaction of hexanoic acid and n-butanol. [, , , , , ] Various catalysts, including solid acid catalysts like H3PW12O40/PANI and H3PW12O40/ZrO2-WO3, have been investigated to enhance the efficiency of this synthesis. [, , , , , ]
Q6: Does the structure of this compound impact its attractiveness to insects?
A6: Yes, research suggests that the structure of this compound plays a crucial role in its attractiveness to insects. [] Studies have shown that specific structural features, such as chain length and branching, significantly influence the electrophysiological and behavioral responses of insects to various esters, including this compound. []
Q7: How is this compound detected and quantified in different matrices?
A7: Common analytical techniques for this compound analysis include gas chromatography (GC) coupled with mass spectrometry (MS) or olfactometry (O). [, , , ] These methods enable the separation, identification, and quantification of this compound in complex mixtures, such as fruit extracts or fermented beverages. [, , , ]
Q8: What are the key considerations for quality control of this compound?
A8: Quality control measures for this compound primarily focus on its purity and aroma profile. [] Analytical techniques like GC-MS are essential for verifying the absence of impurities and ensuring the desired olfactory characteristics of the compound. []
Q9: What is the environmental impact of this compound?
A9: While this compound is generally considered to have low toxicity, its widespread use as a fragrance and flavoring agent necessitates careful consideration of its environmental fate and potential for bioaccumulation. [] Research on the biodegradability and ecotoxicological effects of this compound is crucial for developing sustainable practices and minimizing any negative impacts on the environment. []
Q10: Are there sustainable alternatives to this compound?
A10: Research is ongoing to explore sustainable alternatives to this compound, particularly in applications where its biodegradability or ecotoxicological profile might be a concern. [] Potential alternatives include naturally derived esters from renewable sources or synthetic esters designed for improved biodegradability and reduced environmental impact. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3,4-dihydrobenzo[cd]indol-5(1H)-one](/img/structure/B146096.png)



